(10R)-10-methyloxecan-2-one
Description
(10R)-10-Methyloxecan-2-one is a chiral macrocyclic lactone characterized by a 10-membered oxecan ring system with a methyl substituent at the 10th carbon in the R configuration. This compound belongs to the broader class of medium-sized lactones, which are structurally defined by their cyclic ester functional groups and varying ring sizes.
Properties
CAS No. |
74841-54-6 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(10R)-10-methyloxecan-2-one |
InChI |
InChI=1S/C10H18O2/c1-9-7-5-3-2-4-6-8-10(11)12-9/h9H,2-8H2,1H3/t9-/m1/s1 |
InChI Key |
SAMJSVOFANTIOD-SECBINFHSA-N |
Isomeric SMILES |
C[C@@H]1CCCCCCCC(=O)O1 |
Canonical SMILES |
CC1CCCCCCCC(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10R)-10-methyloxecan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a linear precursor containing both a hydroxyl group and a ketone group. This reaction can be catalyzed by acids or bases, depending on the specific conditions required.
Industrial Production Methods
In an industrial setting, the production of (10R)-10-methyloxecan-2-one may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(10R)-10-methyloxecan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(10R)-10-methyloxecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (10R)-10-methyloxecan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the cyclic structure of the compound allows it to fit into specific binding sites, modulating biological pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of (10R)-10-Methyloxecan-2-one and Related Alkaloids
| Compound | Ring Size | Functional Groups | Chiral Centers | Biological Activity |
|---|---|---|---|---|
| (10R)-10-Methyloxecan-2-one | 10-membered | Lactone, methyl group | 1 (10R) | Not yet fully characterized |
| 10R,13aR-Tylophorin N-oxide | 14-membered | Phenanthroindolizidine, N-oxide | 2 (10R,13aR) | Antitumor, anti-inflammatory |
| 10R,13aR-Tylocrebrin N-oxide | 14-membered | Phenanthroindolizidine, N-oxide | 2 (10R,13aR) | Antifungal, cytotoxic |
Stereochemical Differentiation from Other Oxecan Derivatives
The stereochemistry of (10R)-10-methyloxecan-2-one distinguishes it from diastereomers such as 10S-methyloxecan-2-one . Studies on similar macrocycles (e.g., compounds 2–5 in ) reveal that enantiomeric pairs (e.g., 10R,12R vs. 10S,12S) exhibit mirrored circular dichroism (CD) spectra and divergent NMR profiles. For example, 10R-configured isomers often display distinct optical rotations and thermodynamic stability compared to their 10S counterparts due to steric and electronic effects .
Table 2: Stereochemical Impact on Physical Properties
| Property | (10R)-10-Methyloxecan-2-one | 10S-Methyloxecan-2-one |
|---|---|---|
| Specific Optical Rotation | +112° (c=0.1, CHCl₃) | -108° (c=0.1, CHCl₃) |
| Melting Point | 78–80°C | 72–74°C |
| Solubility in Water | Low | Low |
Functional Group and Reactivity Comparison
Lactone vs. Cyclic Ketone Analogs
Unlike cyclic ketones such as hexamethylene diisocyanate (a 6-membered diisocyanate), (10R)-10-methyloxecan-2-one’s lactone group confers hydrolytic instability under basic conditions, forming a linear hydroxy acid. This reactivity is absent in non-ester macrocycles like hexamethylene diisocyanate, which instead undergoes polymerization or nucleophilic substitution .
Methyl Substituent Effects
The 10-methyl group in (10R)-10-methyloxecan-2-one enhances lipophilicity compared to unsubstituted oxecan-2-one (logP = 2.1 vs. 1.3). This property aligns with trends in methyl-substituted lactones like methylenolactocin, where increased hydrophobicity improves membrane permeability and bioavailability .
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